molecular formula C20H16ClN3OS B2711715 (E)-3-((2-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 374548-20-6

(E)-3-((2-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2711715
CAS No.: 374548-20-6
M. Wt: 381.88
InChI Key: KLFZWNVBSKNDGC-NTCAYCPXSA-N
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Description

(E)-3-((2-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that features a thiazole ring, a nitrile group, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((2-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the nitrile group and the chlorinated phenyl group through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((2-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((2-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (E)-3-((2-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[(2-fluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
  • (2E)-3-[(2-bromophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Uniqueness

Compared to similar compounds, (E)-3-((2-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is unique due to the presence of the chlorinated phenyl group, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its chemical stability.

Properties

IUPAC Name

(E)-3-(2-chloroanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-2-25-16-9-7-14(8-10-16)19-13-26-20(24-19)15(11-22)12-23-18-6-4-3-5-17(18)21/h3-10,12-13,23H,2H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFZWNVBSKNDGC-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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